(1,3,3-Trimethylcyclobutyl)methanol

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

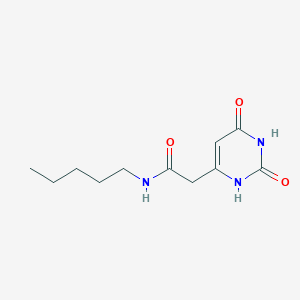

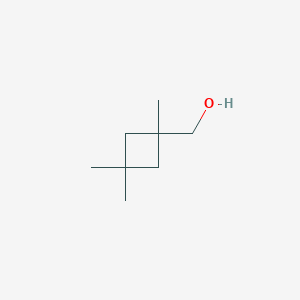

“(1,3,3-Trimethylcyclobutyl)methanol” is a chemical compound with the CAS Number: 2241139-67-1 . It has a molecular weight of 128.21 and its IUPAC name is (1,3,3-trimethylcyclobutyl)methanol . It is in liquid form .

Physical And Chemical Properties Analysis

“(1,3,3-Trimethylcyclobutyl)methanol” is a liquid at room temperature . It has a molecular weight of 128.21 .

科学的研究の応用

Methanol's Impact on Lipid Dynamics

Methanol is a common solubilizing agent used in the study of transmembrane proteins/peptides in biological and synthetic membranes. Research has shown that methanol significantly influences lipid dynamics, such as 1,2-dimyristoyl-sn-glycero-3-phosphocholine transfer and flip-flop kinetics, indicating its potential to affect the structure-function relationship associated with bilayer composition and lipid asymmetry. This highlights the importance of methanol in biomembrane and proteolipid studies, suggesting that its effects should be carefully considered in such research contexts (Nguyen et al., 2019).

Methanol in Direct C–C Coupling

The use of methanol as a renewable chemical feedstock in fine chemical synthesis is underexplored. A study has developed a homogeneous iridium catalyst that enables methanol to engage in a direct C–C coupling with allenes, producing higher alcohols that incorporate all-carbon quaternary centers without stoichiometric by-products. This process represents a significant step forward in the catalytic C–C coupling of methanol, offering a sustainable approach to the synthesis of complex molecules (Moran et al., 2011).

Methanol as a Hydrogen Source and C1 Synthon

Methanol serves as a potential hydrogen source and C1 synthon, finding applications in both chemical synthesis and energy technologies. A novel method utilizes methanol for selective N-methylation of amines using RuCl3.xH2O as a catalyst, demonstrating the versatility of methanol in organic synthesis. This approach also facilitates tandem reactions, converting selected nitroarenes into N-methylated amines under H2-free conditions, highlighting methanol's role in green chemistry (Sarki et al., 2021).

Advances in Methanol Utilization

Methanol is considered a promising building block for obtaining more complex chemical compounds and serves as a convenient energy carrier for hydrogen production. It can be produced by converting CO2 and H2, reducing CO2 emissions significantly. The synthesis of methanol represents a major source of hydrogen consumption and is crucial for the development of direct methanol fuel cells and other clean energy technologies (Dalena et al., 2018).

Methanol's Role in Organic Synthesis

Methanol is utilized as a common solvent and feedstock for the synthesis of value-added chemicals. Its role as a C1 source in forming carbon-carbon, carbon-nitrogen, and carbon-oxygen bonds is of central interest in organic synthesis. Methanol's application in methylation, methoxylation, and formylation reactions demonstrates its versatility and importance in the production of natural products and fine chemicals, underscoring its significance in drug discovery and organic chemistry (Natte et al., 2017).

Safety And Hazards

The safety information for “(1,3,3-Trimethylcyclobutyl)methanol” includes several hazard statements: H226, H315, H319, H335 . These represent various hazards such as flammability and potential for causing skin and eye irritation. There are also several precautionary statements provided, including P210, P233, P240, P241, P242, P243, P261, P264, P271, P280, P302+P352, P303+P361+P353, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P370+P378, P403+P233, P403+P235, P405, P501 . These statements provide guidance on how to handle the compound safely.

特性

IUPAC Name |

(1,3,3-trimethylcyclobutyl)methanol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16O/c1-7(2)4-8(3,5-7)6-9/h9H,4-6H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ATDDHIVGCOKFDO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC(C1)(C)CO)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

128.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(1,3,3-Trimethylcyclobutyl)methanol | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-(thiophen-2-yl)acetamide](/img/structure/B2716065.png)

![1-methyl-2-(trifluoromethyl)-1H-imidazo[4,5-c]pyridine-7-carboxylic acid hydrochloride](/img/structure/B2716073.png)

![2-phenyl-6-(phenylamino)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B2716077.png)

![(Z)-3-[4-(4-Methylphenyl)sulfanyl-3-nitrophenyl]-2-(pyrrolidine-1-carbonyl)prop-2-enenitrile](/img/structure/B2716086.png)